2-(Ethoxymethyl)-5-methylpyrazine 4-oxide
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Overview
Description
2-(Ethoxymethyl)-5-methylpyrazine 4-oxide is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-5-methylpyrazine 4-oxide typically involves the reaction of 5-methylpyrazine with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-5-methylpyrazine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine derivatives with altered functional groups.
Scientific Research Applications
2-(Ethoxymethyl)-5-methylpyrazine 4-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-5-methylpyrazine 4-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: A simpler pyrazine derivative with similar chemical properties.
2-Ethylpyrazine: Another pyrazine derivative with an ethyl group instead of an ethoxymethyl group.
5-Methylpyrazine: A closely related compound with a methyl group at the 5-position.
Uniqueness
2-(Ethoxymethyl)-5-methylpyrazine 4-oxide is unique due to the presence of both ethoxymethyl and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
83056-60-4 |
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Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-(ethoxymethyl)-2-methyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-6-8-5-10(11)7(2)4-9-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
GPSCSOCWBXEKTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=C([N+](=C1)[O-])C |
Origin of Product |
United States |
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